5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one
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Overview
Description
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one is a heterocyclic compound that contains a bromine atom and a benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one typically involves the bromination of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxadiazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Dehalogenated benzoxadiazoles.
Scientific Research Applications
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzoxadiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-oxo-4,5,6,7-tetrahydrobenzofurazan: Similar structure but with a different ring system.
2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo-5,4-c-pyridine: Contains a thiazole ring instead of a benzoxadiazole ring.
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Contains a pyrazole ring and a tetrahydropyran moiety.
Uniqueness
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one is unique due to its specific combination of a bromine atom and a benzoxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-2-4-5(6(3)10)9-11-8-4/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBJBTYYLDXIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=O)C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274064 |
Source
|
Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300574-36-1 |
Source
|
Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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